3-(3-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
Description
This compound features a propan-1-one core substituted with a 3-chlorophenyl group and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl moiety. Synthesis routes for analogous compounds (e.g., amide coupling and deprotection steps) are detailed in patents like EP 4 219 465 A2, suggesting similar methodologies could apply here .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-20-7-3-4-17(14-20)8-9-22(26)25-13-11-21(16-25)24-12-10-18-5-1-2-6-19(18)15-24/h1-7,14,21H,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJMRYBKXOAKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₂O
- IUPAC Name : this compound
Structural Features
The compound features a chlorophenyl group and a 3,4-dihydroisoquinoline moiety, which are known for their roles in various biological activities. The pyrrolidine ring adds to the complexity and potential interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:
- Opioid Receptor Modulation : The compound has been studied for its interaction with mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). Dual-targeting of these receptors may provide analgesic effects while reducing the risk of addiction associated with conventional opioids .
- Antidepressant Activity : Some derivatives of isoquinoline have shown promise as antidepressants due to their ability to modulate neurotransmitter systems .
The mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : The compound's structure allows it to bind selectively to opioid and dopamine receptors, potentially influencing pain perception and mood regulation .
- Neurotransmitter Modulation : By affecting the levels of neurotransmitters like serotonin and norepinephrine, the compound may help alleviate symptoms of depression and anxiety.
Study 1: Opioid Receptor Interaction
A study investigated the dual-targeting ability of compounds similar to this compound. The findings revealed that these compounds could activate MOR while simultaneously antagonizing D3R, leading to reduced self-administration of opioids in rodent models. This suggests a potential therapeutic approach for managing pain without the high risk of addiction .
Study 2: Antidepressant Effects
Another research effort focused on the antidepressant potential of isoquinoline derivatives. In preclinical trials, compounds with structural similarities demonstrated significant reductions in depressive-like behaviors in animal models. These effects were attributed to enhanced serotonergic activity, providing a basis for further exploration in clinical settings .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related molecules, focusing on substituent effects, synthesis, and inferred properties.
Key Observations:
Heterocyclic Moieties: Piperazine () and pyridine () substituents introduce hydrogen-bonding or basicity, which may enhance target engagement or solubility compared to the target’s pyrrolidine-dihydroisoquinoline system .
Synthetic Accessibility :
- High-yield (>90%) amide couplings (e.g., ) suggest the target compound could be synthesized efficiently using EDCI/HOBt-mediated reactions .
- Deprotection steps (e.g., tert-butyl removal in ) are critical for generating free amines, though harsh conditions (e.g., TFA) may limit scalability .
Inferred Pharmacological Properties: Dihydroisoquinolinyl-pyrrolidine hybrids (e.g., ) are associated with CNS activity due to structural similarity to neurotransmitter scaffolds . The chlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets, as predicted by DFT studies () .
Computational and Theoretical Insights
Density-functional theory (DFT) calculations () could predict the target compound’s electronic properties. For example:
- A lower η (softer molecule) may correlate with higher reactivity toward electrophilic targets .
- Electrostatic Potential Maps: Tools like Multiwfn () could visualize electron-rich regions (e.g., carbonyl oxygen, chlorophenyl ring) for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
